N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core substituted with methyl groups at positions 3 and 4. The molecule is further functionalized with a 1,2,4-triazole ring bearing a 2-methoxyphenyl substituent, linked via a carboxamide bridge. While direct biological data for this compound is unavailable in the provided evidence, its design aligns with pharmacophores common in kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C18H16N6O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N6O3/c1-9-8-12(14-10(2)24-27-17(14)19-9)16(25)21-18-20-15(22-23-18)11-6-4-5-7-13(11)26-3/h4-8H,1-3H3,(H2,20,21,22,23,25) |
InChI Key |
QZDRXYFXYGPUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through cyclization reactions, followed by the construction of the oxazole and pyridine rings. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that compounds containing triazole and oxazole moieties exhibit notable antimicrobial properties. For example, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its efficacy against several pathogens, demonstrating promising results in vitro .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preclinical studies suggest that this compound may enhance the efficacy of existing chemotherapeutics by targeting specific cancer pathways .
1.3 Neurological Effects
Recent studies have explored the effects of similar compounds on neurological disorders. The modulation of metabotropic glutamate receptors by triazole-containing compounds suggests potential applications in treating conditions such as anxiety and depression . The specific compound may contribute to these effects by acting as an allosteric modulator.
Synthetic Applications
2.1 Synthetic Intermediates
The structure of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide makes it a valuable intermediate in organic synthesis. It can serve as a building block for the development of more complex molecules with desired biological activities . Its unique functional groups allow for further derivatization, expanding its utility in synthetic pathways.
2.2 Methodological Innovations
Innovative synthetic methodologies utilizing this compound have been reported, particularly in the formation of heterocyclic structures. The incorporation of diazocarbonyl compounds in reactions involving this triazole derivative has shown high functional group tolerance and efficiency . Such methodologies are crucial for developing new drugs with improved pharmacological profiles.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Porter et al., 2005 | Anticancer | Demonstrated inhibition of tumor growth in xenograft models using triazole derivatives. |
| Li et al., 2006 | Neurological | Showed potential for reducing anxiety-like behaviors in rodent models when used as an allosteric modulator. |
| Belozertseva et al., 2007 | Antimicrobial | In vitro studies indicated effectiveness against resistant strains of bacteria. |
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural and functional attributes can be contextualized against similar heterocyclic systems documented in recent literature. Below is a detailed comparison:
Key Findings
Core Structure Influence: The target compound’s oxazolo-pyridine core contrasts with the pyrrolo-thiazolo-pyrimidine systems in compounds 8 and 9 . The oxazole ring confers greater rigidity and metabolic stability compared to sulfur-containing thiazole derivatives, which are prone to oxidation.
Substituent Effects: The 2-methoxyphenyl group on the triazole ring in the target compound may improve electron-donating capacity compared to 4-methoxyphenyl analogs (e.g., compound 8), altering binding specificity in biological targets . Thiophene (in 573931-20-1) and thiazolidinone (in 9) substituents introduce sulfur-based polarity, which could influence pharmacokinetic properties such as absorption and half-life .
Synthetic Strategies :
- Compound 8 is synthesized via NaOH-mediated cyclization, a route that may parallel the target compound’s synthesis if carboxamide coupling is followed by heterocyclization .
- The use of ethyl chloroacetate in forming compound 9 highlights the versatility of carboxamide derivatives in generating diverse heterocyclic scaffolds .
Methodological Considerations
Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELX (e.g., SHELXL for refinement) being widely employed for small-molecule analysis .
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Triazole Ring : Known for its role in various biological activities.
- Oxazole and Pyridine Moieties : These contribute to the compound's stability and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 357.37 g/mol. The presence of diverse functional groups suggests a multifaceted mechanism of action.
Anticancer Properties
Research indicates that derivatives of triazole and oxazole compounds exhibit significant anticancer activity. The specific compound has been studied for its effects on various cancer cell lines:
- Mechanism of Action : The compound may disrupt DNA replication and interfere with key signaling pathways involved in cancer progression. Studies have shown that similar compounds can inhibit enzymes and receptors associated with tumor growth.
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. For instance, derivatives tested showed half-maximal inhibitory concentration (IC50) values ranging from micromolar to sub-micromolar levels, indicating potent activity against resistant cancer cells .
Table of Anticancer Activity
| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SUIT-2 | 0.23 | Inhibition of DNA replication |
| Compound B | Panc-1 | 0.29 | Modulation of epithelial-to-mesenchymal transition |
| Compound C | Capan-1 | 11.4 | Inhibition of metalloproteinases |
Case Studies
-
Study on PDAC Cells :
A study evaluated the antiproliferative effects of the compound on PDAC cell lines, including immortalized and primary cultures. The results indicated significant reductions in cell viability and migration, attributed to the modulation of E-cadherin and vimentin expression levels . -
High-throughput Screening :
High-throughput screening assays revealed that the compound exhibited substantial inhibition against a panel of 60 cancer cell lines (NCI-60), showcasing its broad-spectrum anticancer potential . -
Mechanistic Insights :
Further mechanistic studies highlighted that the compound could inhibit key tyrosine kinases involved in cancer signaling pathways, thereby reducing tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
